molecular formula C10H15N B1322346 4-Methyl-3-(1-methylethyl)benzenamine CAS No. 5266-84-2

4-Methyl-3-(1-methylethyl)benzenamine

Cat. No.: B1322346
CAS No.: 5266-84-2
M. Wt: 149.23 g/mol
InChI Key: SHCLWCGJHOMCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(1-methylethyl)benzenamine, also known as p-tert-butylaniline, is an organic compound with the molecular formula C10H15N and a molecular weight of 149.23 g/mol. This compound is characterized by the presence of a methyl group and an isopropyl group attached to a benzene ring, along with an amine group. It is used in various scientific experiments, including material chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-(1-methylethyl)benzenamine can be synthesized through several methods. One common synthetic route involves the reaction of diisopropyl ether with p-toluidine in the presence of sulfuric acid . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(1-methylethyl)benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Nitro compounds, quinones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Methyl-3-(1-methylethyl)benzenamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1-methylethyl)benzenamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 3-Isopropyl-4-methylaniline
  • 4-Methyl-3-propan-2-ylaniline
  • 3-Isopropyl-4-methylbenzenamine

Comparison: 4-Methyl-3-(1-methylethyl)benzenamine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution reactions and varying degrees of biological activity.

Properties

IUPAC Name

4-methyl-3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCLWCGJHOMCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625268
Record name 4-Methyl-3-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5266-84-2
Record name 4-Methyl-3-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.